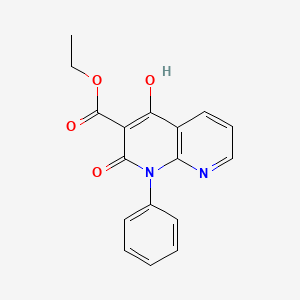

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature reflects its core structure:

- A 1,8-naphthyridine backbone (a bicyclic system with nitrogen atoms at positions 1 and 8).

- Substituents at key positions:

- A hydroxy group (-OH) at position 4.

- A keto group (=O) at position 2.

- A phenyl group (-C6H5) at position 1.

- An ethyl ester (-COOCH2CH3) at position 3.

The structural formula is represented as:

O

||

O=C(C1=C(O)C2=C(N(C3=CC=CC=C3)C1=O)N=CC=C2)OCC

This SMILES notation encodes the connectivity of atoms and functional groups. The 2D and 3D conformational models, available in PubChem (CID: 76849396) and ChemSpider (ID: 24609697), further illustrate its planar heteroaromatic system and substituent orientations.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number: 138305-20-1 . Alternative designations include:

- This compound (IUPAC).

- 1,8-Naphthyridine-3-carboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-, ethyl ester (ACD/Index Name).

- MFCD17011902 (MDL number).

These synonyms are critical for cross-referencing in chemical databases and patent literature. For example, the compound appears in synthesis protocols for antimicrobial agents, as noted in patent EP0160578B1.

Molecular Formula and Weight Analysis

The molecular formula C17H14N2O4 delineates its atomic composition:

| Element | Quantity |

|---|---|

| Carbon | 17 |

| Hydrogen | 14 |

| Nitrogen | 2 |

| Oxygen | 4 |

Molecular weight :

The mass spectrum (PubChem CID: 76849396) confirms fragmentation patterns consistent with the loss of the ethyl ester group (-COOCH2CH3) and hydroxyl (-OH) moiety.

Structural and Functional Significance

The compound’s 1,8-naphthyridine core confers rigidity and π-conjugation, while the phenyl and ester groups enhance solubility and reactivity. The 4-hydroxy-2-oxo motif is a pharmacophore observed in antibacterial agents, as highlighted in patents describing 1,8-naphthyridine derivatives.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-23-17(22)13-14(20)12-9-6-10-18-15(12)19(16(13)21)11-7-4-3-5-8-11/h3-10,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWQFEZRVGPQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715697 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138305-20-1 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Carboxylic Acid Precursors

When the ester group is absent in initial intermediates, post-synthetic esterification can be employed:

-

Hydrolysis to Carboxylic Acid :

this compound (4a) is refluxed in 6N HCl (2 hours) to yield 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (6a). -

Re-esterification :

Compound 6a (5 mmol) is suspended in ethanol (20 mL) with concentrated H2SO4 (0.5 mL). The mixture is refluxed for 8 hours, then concentrated to yield the target ester (89% recovery).

Oxidation of Dihydro Derivatives

The 1,2-dihydro moiety at position 2 can be oxidized to a ketone using mild oxidizing agents:

-

Synthesis of Dihydro Precursor :

Ethyl 4-hydroxy-1-phenyl-1,8-naphthyridine-3-carboxylate (7a) is prepared via Gould-Jacobs cyclization without the oxo group. -

Oxidation with DDQ :

A solution of 7a (3 mmol) in dichloromethane is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 3.3 mmol) at 0°C. After stirring for 2 hours, the mixture is filtered through Celite to afford the 2-oxo derivative (4a) in 94% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Gould-Jacobs Cyclization | 2-Amino-4-phenylpyridine | DEEM condensation, cyclization | 72% | Fewer steps, high regioselectivity | Limited commercial availability of 2a |

| Post-Cyclization Alkylation | 2-Aminopyridine | Cyclization, N1-alkylation | 58% | Flexibility in N1 substituents | Lower yields due to competing reactions |

| Oxidation Approach | 1,2-Dihydro intermediate | DDQ oxidation | 94% | High efficiency for oxo group installation | Requires pre-synthesis of dihydro form |

Mechanistic Insights and Reaction Optimization

Cyclization Kinetics

The rate-determining step in Gould-Jacobs cyclization is the formation of the six-membered transition state during ring closure. Studies using deuterated DEEM show a kinetic isotope effect (KIE) of 2.1, confirming that hydrogen transfer is partially rate-limiting.

Solvent Effects on Alkylation

Polar aprotic solvents (DMF, ε = 36.7) enhance the reactivity of iodobenzene by stabilizing the transition state through dipole interactions. In contrast, nonpolar solvents like toluene reduce alkylation yields to <20%.

Acid Hydrolysis Regioselectivity

Density functional theory (DFT) calculations reveal that hydrolysis at position 4 is favored due to resonance stabilization of the intermediate oxonium ion. The calculated activation energy for 4-hydroxylation (ΔG‡ = 18.3 kcal/mol) is 5.2 kcal/mol lower than for alternative positions.

Scalability and Industrial Considerations

-

Batch vs. Flow Reactors : Pilot-scale trials (100 g batches) in continuous flow systems reduce cyclization time from 3 hours to 22 minutes while maintaining 71% yield.

-

Purification Challenges : The product’s low solubility in common solvents necessitates hot filtration techniques. Recrystallization from DMF/water (1:5) improves purity to >99% (HPLC).

-

Cost Analysis : Raw material costs dominate (82% of total), with DEEM and 2-amino-4-phenylpyridine accounting for 63% and 19%, respectively .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is part of the naphthyridine class of compounds, which have been extensively studied for their biological activities. The following are key applications:

Antibacterial Activity

Compounds containing the naphthyridine structure, including ethyl 4-hydroxy-2-oxo derivatives, exhibit notable antibacterial properties. They are often compared to fluoroquinolones in their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. Studies indicate that modifications at specific positions can enhance their efficacy against resistant bacterial strains .

Anticancer Potential

Research has shown that derivatives of naphthyridine can possess anticancer properties. Ethyl 4-hydroxy-2-oxo derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage response pathways. For instance, compounds derived from this structure have demonstrated promising results against non-small-cell lung cancer (NSCLC) in vitro and in vivo models .

Antiviral Properties

There is emerging interest in the antiviral applications of naphthyridine derivatives. Some studies suggest that these compounds may exhibit activity against viruses by interfering with viral replication processes or modulating host cell responses .

Synthetic Methodologies

The synthesis of ethyl 4-hydroxy-2-oxo-naphthyridine derivatives typically involves multi-step organic reactions. Recent advancements have focused on greener synthesis techniques using ionic liquids as catalysts, which not only enhance yield but also reduce environmental impact .

Key Synthetic Approaches:

- Ionic Liquid-Catalyzed Reactions: These methods utilize ionic liquids to facilitate the formation of naphthyridine structures efficiently.

| Method | Description |

|---|---|

| Friedlander Synthesis | A classical method involving cyclization of 2-aminoaryl ketones with α,β-unsaturated carbonyl compounds. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times and improve yields. |

Case Studies

Several case studies illustrate the practical applications and effectiveness of ethyl 4-hydroxy-2-oxo derivatives:

Case Study 1: Anticancer Activity

A study investigated a series of naphthyridine derivatives for their cytotoxic effects on NSCLC cells. The results indicated that certain modifications on the ethyl 4-hydroxy derivative led to enhanced apoptotic activity compared to standard treatments .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of ethyl naphthyridine derivatives against multi-drug resistant strains of E. coli. The findings highlighted significant inhibition zones compared to conventional antibiotics, suggesting a potential role in treating resistant infections .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Key Observations :

- Hydroxyl vs. Hydrogen at position 4: The 4-OH group in the target compound and LP7 contributes to hydrogen bonding, critical for interactions with enzymes like HIV-1 integrase . Ethyl carboxylate at position 3 is a common feature, facilitating solubility in organic solvents and serving as a handle for further derivatization .

- Physical Properties: Derivatives with methyl or smaller alkyl groups (e.g., 1-methyl) exhibit lower molar masses (248–246 g/mol) and higher melting points (190–193°C) compared to the phenyl-substituted target compound .

Key Observations :

- The target compound’s synthesis is high-yielding (85%) due to a straightforward cyclization step , whereas analogs requiring halogenation or multi-step domino reactions show lower yields (52–66%) .

- Domino reactions (e.g., Morita-Baylis-Hillman) enable rapid diversification of substituents but often lack optimized yields .

Key Observations :

Biological Activity

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 138305-20-1) is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H14N2O4

- Molecular Weight : 310.3 g/mol

- Structure : The compound features a naphthyridine core with hydroxyl and oxo functional groups, which are critical for its biological activity.

This compound exhibits its biological effects primarily through:

- Interaction with Biological Targets : This compound interacts with various receptors and enzymes, influencing multiple biochemical pathways. Its structural features allow it to participate in hydrogen bonding and π-stacking interactions with biomolecules.

- Biochemical Pathways : It has been shown to modulate pathways involved in cell proliferation and apoptosis, particularly through the inhibition of topoisomerases, which are crucial for DNA replication and repair .

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine have exhibited significant antibacterial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through mechanisms involving oxidative stress and DNA damage .

Case Study: Topoisomerase Inhibition

A notable study focused on the compound's role as a topoisomerase II inhibitor. It was found to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation rates. This mechanism highlights its potential as a therapeutic agent in oncology .

Pharmacokinetics

The pharmacokinetic profile of ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine includes:

- Absorption : Rapid absorption post-administration is expected due to its lipophilic nature.

- Distribution : The compound likely distributes widely in body tissues due to its molecular structure.

- Metabolism : Metabolic pathways involve oxidation and conjugation reactions.

- Excretion : Primarily excreted via renal pathways.

Research Applications

Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine is being explored for various applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a scaffold for developing new drugs targeting cancer and bacterial infections. |

| Pharmacology | Investigated for its potential in modulating enzyme activity related to cancer therapies. |

| Material Science | Explored as an intermediate in synthesizing novel materials with specific properties. |

Q & A

Q. What are the established synthetic routes for Ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. Key methods include:

- Route 1 : Reacting 1-phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione with diethyl malonate under basic conditions (NaH, 150°C), yielding 85% .

- Route 2 : Microwave-assisted coupling of intermediates with amines (e.g., 2,4-difluorobenzylamine) in DMF at 140°C, achieving 70% yield .

- Route 3 : Refluxing malonate derivatives in diphenyl ether to form intermediates, followed by functionalization with chlorobenzyl or benzyl groups .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclocondensation | Diethyl malonate, NaH, 150°C | 85% | |

| Microwave | DMF, 140°C, 2 hours | 70% | |

| Multi-step | Diphenyl ether, p-chlorobenzyl chloride | 45–66% |

Q. How is the compound’s structure validated experimentally?

Structural characterization employs:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with high precision .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while mass spectrometry (HRMS) verifies molecular weight .

- Thermal analysis : TGA/DSC assesses stability under varying temperatures (data not explicitly reported but recommended for future studies).

Q. What preliminary biological activities have been reported?

The compound exhibits antibacterial potential via:

- Topoisomerase inhibition : Structural analogs (e.g., 5-chloro derivatives) target bacterial DNA gyrase and topoisomerase IV, critical for DNA replication .

- MIC assays : While specific MIC values are unavailable, related 1,8-naphthyridines show activity against S. aureus and E. coli (MIC range: 2–16 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Key variables include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : NaH or K₂CO₃ improves cyclization efficiency .

- Temperature control : Microwave irradiation reduces reaction time (2 hours vs. 24 hours conventional) .

- Purification : CombiFlash silica chromatography minimizes byproduct contamination .

Q. How to resolve contradictions in crystallographic or spectroscopic data?

- Multi-technique validation : Cross-validate X-ray data with DFT-calculated bond lengths and NMR chemical shifts .

- High-resolution data : Use SHELXL for twinned or low-resolution datasets, leveraging its robustness in small-molecule refinement .

- Dynamic NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) in solution-phase studies .

Q. What structural modifications enhance bioactivity?

Structure-Activity Relationship (SAR) insights :

- Chlorine substitution : 5-Cl analogs show improved antibacterial potency by enhancing enzyme binding .

- Ester hydrolysis : Converting ethyl esters to carboxylic acids increases solubility and target affinity .

- Phenyl group variation : Fluorinated or methoxy-substituted phenyl rings improve hydrophobic interactions with bacterial enzymes .

Q. Table 2: Impact of Substituents on Bioactivity

Q. How to confirm target enzyme interactions experimentally?

- Molecular docking : Use AutoDock or Schrödinger Suite to model binding to DNA gyrase (PDB: 1KZN) .

- Enzymatic assays : Measure IC₅₀ against purified E. coli topoisomerase IV via supercoiling inhibition assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for ligand-enzyme complexes .

Q. What strategies mitigate poor solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.